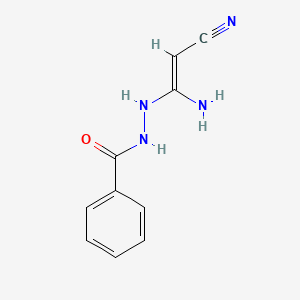

3-(2-苯甲酰肼基)-3-氨基丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

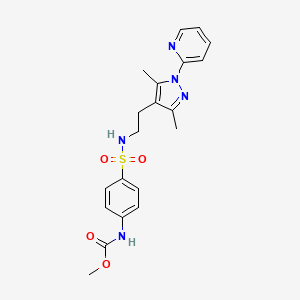

The compound “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a hydrazino group (NH2NH2), an amino group (NH2), and an acrylonitrile group (a carbon-carbon double bond attached to a nitrile group -C≡N) .

Molecular Structure Analysis

The molecular structure of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” are not available, compounds containing hydrazino groups, benzoyl groups, and nitrile groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would depend on the interactions between its functional groups. For example, the presence of the polar nitrile and amino groups could influence its solubility in polar solvents .科学研究应用

- N’-[(1E)-1-amino-2-cyanoeth-1-en-1-yl]benzohydrazide serves as a crucial building block for ligands and chiral auxiliaries. Its rigid cyclic skeleton makes it valuable in asymmetric catalysis. Notably, it is a key moiety in BOX and PyBOX ligands, widely used for enantioselective reductions in carbonyl compounds .

- Oxazaborilidine catalysts derived from this compound often exhibit superior efficiency compared to other chiral 1-amino-2-alcohol structures in asymmetric reactions .

- N’-[(1E)-1-amino-2-cyanoeth-1-en-1-yl]benzohydrazide functions as a chiral auxiliary in various asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction .

- Like other chiral amines, this compound finds applications in the resolution of racemic carboxylic acids bearing a chiral carbon at position α .

- N’-[(1E)-1-amino-2-cyanoeth-1-en-1-yl]benzohydrazide is present in Indinavir sulfate (Crixivan®) , an HIV protease inhibitor developed by Merck for AIDS treatment .

- It is also a substructure in KNI-10006 , an anti-malarial drug .

- The compound’s hydrazone moiety (R1R2C=NNH2) contributes to its versatility and diverse biological activities .

Asymmetric Catalysis Ligands and Chiral Auxiliaries

Chiral Auxiliary in Asymmetric Transformations

Resolution of Racemic Carboxylic Acids

Drug Design and Bioactive Structures

Hydrazone Moiety with Biological Activities

Synthetic Methodologies and Substitution Patterns

作用机制

安全和危害

未来方向

The future directions in the study of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, compounds with similar functional groups have been studied for their potential in medicinal chemistry .

属性

IUPAC Name |

N'-[(E)-1-amino-2-cyanoethenyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEAYEHJPXRGFS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=CC#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NN/C(=C/C#N)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Benzoylhydrazino)-3-aminoacrylonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)

![3-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid](/img/structure/B2491663.png)

![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2491671.png)

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)